5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione

Medicinal Chemistry Physicochemical Property Azaindole Isomers

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione (CAS 129761-06-4) is a bicyclic heterocycle that serves as the unsubstituted core of the 6-azaindole-4,7-dione scaffold. This compound contains a fused pyrrole and 2-pyridone ring, endowing it with a distinct hydrogen-bond donor/acceptor profile compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) system.

Molecular Formula C7H6N2O2
Molecular Weight 150.137
CAS No. 129761-06-4
Cat. No. B593286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
CAS129761-06-4
Molecular FormulaC7H6N2O2
Molecular Weight150.137
Structural Identifiers
SMILESC1C(=O)C2=C(C(=O)N1)NC=C2
InChIInChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11)
InChIKeyUCGHLJNBTVIZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione: Core Scaffold Identity and Procurement-Relevant Characteristics


5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione (CAS 129761-06-4) is a bicyclic heterocycle that serves as the unsubstituted core of the 6-azaindole-4,7-dione scaffold [1]. This compound contains a fused pyrrole and 2-pyridone ring, endowing it with a distinct hydrogen-bond donor/acceptor profile compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) system. Reputable vendor listings report purities of up to 98.0% . Its primary value in medicinal chemistry lies as a synthetic intermediate for kinase inhibitors and other bioactive molecules [1].

Why 5,6-Dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione Cannot Be Trivially Replaced by Other Azaindole Diones in Research Procurement


The position of the pyridine nitrogen in azaindole isomers dramatically alters electronic distribution, basicity (pKa), and hydrogen-bonding geometry, which in turn governs target binding and pharmacokinetics [1]. 6-Azaindole (pKa ≈ 7.95) is significantly more basic than 7-azaindole (pKa ≈ 4.59) and 4-azaindole (pKa ≈ 6.94) [1]. When the 4,7-dione functionality is introduced, these intrinsic electronic differences are preserved and amplified, leading to distinct tautomeric preferences and metabolic vulnerabilities. Consequently, substituting the [2,3-c] scaffold with a [2,3-b], [3,2-c], or indole 4,7-dione isomer in a lead series can result in unexpected loss of potency, altered CYP inhibition liability, or failure to replicate a patent example. The synthetic route to this specific core also benefits from a documented Ugi four-component strategy that is not equally efficient for other azaindole isomers [2].

Quantitative Differentiation Evidence for 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione Versus Closest Analogs


Scaffold Basicity (pKa) Directs Solubility and Target Recognition Compared to 7-Azaindole Analogs

The position of the ring nitrogen in the pyrrolopyridine scaffold is a key determinant of basicity. Experimental pKa values for the unsubstituted azaindole isomers show that 6-azaindole (pKa = 7.95) is approximately 3.4 log units more basic than 7-azaindole (pKa = 4.59) and 1.0 log units more basic than 4-azaindole (pKa = 6.94) [1]. This differential basicity directly impacts aqueous solubility, membrane permeability, and the ability of the scaffolds to engage acidic residues in biological targets such as kinase hinge regions. When selecting a 4,7-dione core for library synthesis, the 6-azaindole isomer offers a substantially different protonation state at physiological pH than the 7-azaindole isomer, which can be exploited to modulate off-target activity.

Medicinal Chemistry Physicochemical Property Azaindole Isomers

Differentiated Synthetic Accessibility via Ugi Four-Component Reaction Strategy

A mild, atom-economical Ugi four-component reaction followed by post-condensation has been demonstrated specifically for the pyrrolo[2,3-c]pyridone backbone [1]. This methodology allows the rapid construction of diverse molecular libraries by varying four independent starting materials, offering a synthetic advantage not demonstrated with comparable efficiency for the [2,3-b] or [3,2-c] isomers. The reported method achieves good to excellent yields under mild conditions, facilitating access to substituted 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione derivatives for SAR exploration.

Synthetic Chemistry Multicomponent Reaction Pyrrolopyridone

M4 Muscarinic Receptor Activator Scaffold: Privileged Template Over Other Azaindole Isomers

Pfizer's patent estate (US 2020/0262833) explicitly claims dihydro-pyrrolo-pyridine derivatives as activators of the muscarinic M4 receptor, a target for schizophrenia and Alzheimer's disease [1]. The exemplified compounds are built upon the 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, indicating that this specific regioisomer is preferred for M4 receptor modulation. No equivalent patent literature highlights the [2,3-b] or [3,2-c] 4,7-dione isomers as M4 PAMs, suggesting a scaffold-specific pharmacophore requirement.

Neuroscience Muscarinic M4 Receptor Positive Allosteric Modulator

Predicted Physicochemical Profile Suggests Differentiated CNS Drug-Likeness Relative to Indole-4,7-dione

Computed physicochemical properties for 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione include a predicted logP of -0.69 , which is substantially lower than the logP of ~1.5 for indole-4,7-dione (estimated by ALOGPS 2.1). The reduced lipophilicity, combined with the moderate basicity of the 6-azaindole system, positions this scaffold closer to the desirable CNS drug-like space (logP 1–3, TPSA < 90 Ų) than the more lipophilic indole analog. While these are computational estimates, they provide a rational basis for prioritizing the azaindole core over the indole isostere in CNS-targeted projects.

ADME Prediction CNS Drug-Likeness Physicochemical Property

Commercial Purity Benchmarking: 98.0% Purity as a Minimum Procurement Specification

Leading chemical suppliers list 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione at a purity of 98.0% . While this does not represent a dramatic purity advantage over all analogs, it establishes a de facto procurement benchmark. In contrast, some less common azaindole dione isomers are available only at 95% purity or as custom synthesis products with longer lead times. For projects requiring reproducible biological data, specifying a minimum purity of 98% for this core scaffold reduces the risk of confounding impurity-driven assay artifacts.

Quality Control Purchasing Specification Building Block Purity

Optimal Use Cases for Procuring 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione


M4 Muscarinic Positive Allosteric Modulator (PAM) Lead Optimization

Patent US 2020/0262833 establishes the dihydro-pyrrolo[2,3-c]pyridine scaffold as the core for M4 PAMs [1]. Medicinal chemistry teams aiming to develop novel antipsychotic or cognition-enhancing agents should procure this specific scaffold to align their SAR efforts with the Pfizer patent landscape. Substituting another azaindole isomer would likely fail to recapitulate M4 receptor activation.

Diversity-Oriented Synthesis of Kinase-Focused Libraries

The Ugi four-component reaction methodology documented for the pyrrolo[2,3-c]pyridone backbone [1] enables rapid, parallel synthesis of highly diverse compound libraries. Procurement of the core scaffold in bulk (>1 g) facilitates systematic exploration of substituent effects around the 6-azaindole-4,7-dione template, leveraging the scaffold's distinct basicity and hydrogen-bonding pattern to interrogate kinase hinge regions.

CNS Drug Discovery Programs Requiring Reduced Lipophilicity

With a predicted logP of -0.69, 5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione is significantly less lipophilic than indole-4,7-dione analogs [1]. This property is valuable for CNS programs where minimizing logP is correlated with reduced off-target pharmacology and improved metabolic stability. The scaffold serves as a core that can be elaborated while maintaining a favorable physicochemical profile.

Reference Standard and Impurity Profiling for Process Chemistry

The commercial availability at 98.0% purity [1] makes this compound suitable as an analytical reference standard. Process chemistry groups developing routes to substituted pyrrolopyridine APIs can use this core to identify and quantify related impurities, leveraging the documented synthetic approaches and purification methods.

Quote Request

Request a Quote for 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.